molecular formula C9H15NOS B7975634 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol

Cat. No.: B7975634
M. Wt: 185.29 g/mol
InChI Key: XYNPALKUZNGDDN-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol (CAS RN 59052-40-3) is a secondary alcohol featuring a branched butanol chain substituted with a methyl group at position 3 and a 4-methylthiazol-2-yl moiety. Its molecular formula is C₉H₁₅NOS, with a molecular weight of 185.29 g/mol. The compound is commercially available at 95% purity, priced at USD 627 per gram (1g scale), and is typically in stock for research applications .

Properties

IUPAC Name

3-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOS/c1-6(2)4-8(11)9-10-7(3)5-12-9/h5-6,8,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNPALKUZNGDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(CC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, particularly those involving thiazole derivatives. Its ability to participate in various chemical reactions allows chemists to create new compounds with desired properties .

Biology

  • Antimicrobial and Antifungal Properties : Studies have indicated that thiazole derivatives, including 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol, possess significant antimicrobial and antifungal activities. These properties make them candidates for developing new antibiotics and antifungal agents .

Medicine

  • Potential Drug Development : Research has focused on the anticancer and antiviral activities of thiazole derivatives. For instance, 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol has been investigated for its mechanism of action against cancer cells, potentially interacting with DNA and inhibiting cell proliferation .
    • Case Study : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by disrupting cellular pathways related to growth and survival .

Industry

  • Applications in Dyes and Biocides : The compound is utilized in the production of dyes and biocides due to its chemical stability and reactivity. It can act as a catalyst or accelerator in various chemical reactions, enhancing efficiency in industrial processes .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibitory effects on fungal strains
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveDemonstrated protective effects in neurodegenerative models

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Features of Selected Thiazole Derivatives
Compound Name Functional Groups Substituents on Thiazole Molecular Formula Purity (%) Price (1g)
3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol Secondary alcohol, thiazole 4-methyl C₉H₁₅NOS 95 USD 627
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Carboxylic acid, thiazole 2-methyl C₁₁H₉NO₂S 97 JPY 62,500
2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide Amide, morpholine, thiazole 4-phenyl C₁₅H₁₇N₃O₂S 90 USD 385

Key Observations :

  • Functional Groups : Unlike the carboxylic acid () or acetamide () derivatives, the target compound contains a hydroxyl group, influencing solubility and reactivity.
  • Substituent Position : The 4-methyl group on the thiazole distinguishes it from 2-methyl-substituted analogs (e.g., 2-(2-methylthiazol-4-yl)benzoic acid), which may alter steric effects and electronic properties .
  • Price : The target compound is significantly more expensive than other thiazole derivatives, likely due to synthesis complexity or niche demand .

Physical Properties

Table 2: Comparative Physical Properties
Compound Name Molecular Weight (g/mol) Boiling Point* Melting Point (°C)
3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol 185.29 Not reported Not reported
Butan-1-ol 74.12 117.7°C -89.8°C
2-(2-Methylthiazol-4-yl)benzoic acid 219.26 Not reported 139.5–140°C

Analysis :

  • Branching Effects: The target compound’s branched chain (3-methylbutanol backbone) likely reduces its boiling point compared to linear alcohols like butan-1-ol, as branching decreases surface area and intermolecular forces .
  • Thiazole Influence : The aromatic thiazole ring may increase melting points relative to simple alcohols (e.g., butan-1-ol) due to enhanced molecular rigidity and π-π stacking, as seen in 2-(2-methylthiazol-4-yl)benzoic acid (mp 139.5–140°C) .

Chemical Reactivity

  • Oxidation: Unlike primary alcohols (e.g., butan-1-ol), secondary alcohols like the target compound are resistant to oxidation under mild conditions (e.g., KMnO₄ or CrO₃), forming ketones only under strong oxidizing agents .
  • Esterification : The hydroxyl group can participate in esterification with acids or acyl chlorides, similar to other alcohols. However, steric hindrance from the thiazole ring may slow reaction kinetics compared to less bulky analogs.
Table 3: Hazard Profiles
Compound Name Hazard Classification (GHS) Regulatory Listing (U.S.)
3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol Not classified in provided data Not listed in CA Prop 65 or MA RTK
Butan-1-ol Category 3 (narcotic, respiratory irritation) Listed in NJ and PA RTK

Notes:

Commercial and Research Utility

  • Applications: Thiazole derivatives are widely used in pharmaceuticals and agrochemicals.

Biological Activity

3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C8H11N1S1O1\text{C}_{8}\text{H}_{11}\text{N}_{1}\text{S}_{1}\text{O}_{1}

Mechanisms of Biological Activity

Anticonvulsant Activity : Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol have shown efficacy in reducing seizure activity in animal models, with some derivatives demonstrating a median effective dose lower than standard treatments like ethosuximide .

Neuroprotective Effects : Thiazole derivatives have been linked to neuroprotective activities. In vitro studies suggest that these compounds can modulate GABAergic signaling pathways, potentially offering therapeutic benefits in neurodegenerative conditions .

Antimicrobial Properties : The presence of the thiazole ring enhances the antimicrobial activity of related compounds. For example, certain thiazole derivatives demonstrated significant growth inhibition against various fungal strains, indicating potential use as antifungal agents .

Table 1: Summary of Biological Activities

Activity TypeReference CompoundEffective Concentration (EC50)Mechanism of Action
AnticonvulsantEthosuximide<20 mg/kgGABA receptor modulation
Neuroprotective3-MethylthiazoleVariesGABA-mimetic activity
AntifungalThiazole Derivatives7.28 - 42.49 µmol/LInhibition of fungal growth

Detailed Research Findings

  • Anticonvulsant Efficacy : A study demonstrated that thiazole-containing compounds exhibited anticonvulsant effects in models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influenced potency .
  • Neuroprotection in Ischemia Models : In gerbil models of global ischemia, derivatives of 3-Methyl-1-(4-methylthiazol-2-yl)butan-1-ol showed neuroprotective effects comparable to established neuroprotectants, suggesting that these compounds may inhibit pathways associated with neuronal death during ischemic events .
  • Antifungal Activity : The compound demonstrated significant antifungal activity against various pathogens, with EC50 values ranging from 7.28 µmol/L to 42.49 µmol/L across different fungal strains. This suggests a broad-spectrum potential for treating fungal infections .

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